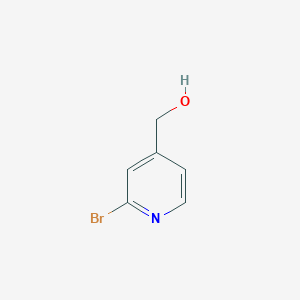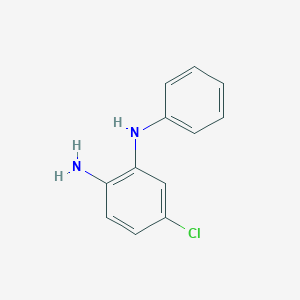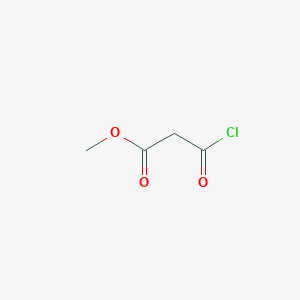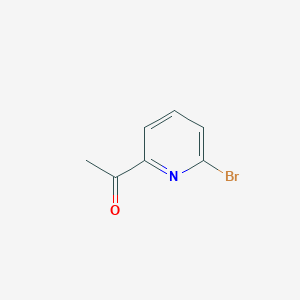
S-(-)-Bisoprolol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Bisoprolol is a selective beta-1 adrenergic receptor blocker commonly used in the treatment of cardiovascular diseases such as hypertension and chronic heart failure. It is the enantiomer of bisoprolol, which means it is one of two mirror-image forms of the molecule. The (S)-enantiomer is known for its higher selectivity and potency compared to its counterpart.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Bisoprolol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a chiral intermediate, often derived from a commercially available starting material.
Chiral Resolution: The intermediate undergoes chiral resolution to obtain the desired (S)-enantiomer.
Coupling Reaction: The chiral intermediate is then coupled with a suitable reagent to form the final (S)-Bisoprolol molecule.
Industrial Production Methods: In industrial settings, the production of (S)-Bisoprolol involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Catalytic Hydrogenation: This step is used to introduce the desired stereochemistry.
Purification: The product is purified using techniques such as crystallization or chromatography to achieve the required enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-Bisoprolol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include methanol, ethanol, and dichloromethane.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bisoprolol oxides, while reduction can produce various alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-Bisoprolol has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of stereochemistry and chiral resolution.
Biology: Research on its effects on beta-1 adrenergic receptors helps in understanding receptor-ligand interactions.
Medicine: It is extensively studied for its therapeutic effects in treating cardiovascular diseases.
Industry: The compound is used in the development of new beta-blockers and related pharmaceuticals.
Wirkmechanismus
(S)-Bisoprolol exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart. This action reduces heart rate and myocardial contractility, leading to decreased cardiac output and blood pressure. The molecular targets include:
Beta-1 Adrenergic Receptors: These receptors are primarily located in the heart and are responsible for mediating the effects of adrenaline and noradrenaline.
Pathways Involved: The blockade of these receptors inhibits the cyclic adenosine monophosphate (cAMP) pathway, reducing the intracellular calcium levels and thus decreasing cardiac contractility.
Vergleich Mit ähnlichen Verbindungen
Metoprolol: Another selective beta-1 blocker used for similar indications.
Atenolol: Known for its longer half-life and once-daily dosing.
Nebivolol: Offers additional vasodilatory effects due to nitric oxide release.
Uniqueness of (S)-Bisoprolol: (S)-Bisoprolol is unique due to its high selectivity for beta-1 adrenergic receptors, which minimizes the risk of side effects associated with non-selective beta-blockers. Its enantiomeric purity also contributes to its efficacy and safety profile.
Eigenschaften
CAS-Nummer |
99103-03-4 |
|---|---|
Molekularformel |
C18H31NO4 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
(2S)-1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C18H31NO4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4/h5-8,14-15,17,19-20H,9-13H2,1-4H3/t17-/m0/s1 |
InChI-Schlüssel |
VHYCDWMUTMEGQY-KRWDZBQOSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O |
Isomerische SMILES |
CC(C)NC[C@@H](COC1=CC=C(C=C1)COCCOC(C)C)O |
Kanonische SMILES |
CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O |
| 99103-03-4 | |
Synonyme |
(2S)-1-[4-[[2-(1-methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]-2-Propanol Fumarate; (-)-Bisoprolol Fumarate; (S)-Bisoprolol Fumarate; S-(-)-Bisoprolol Fumarate; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















